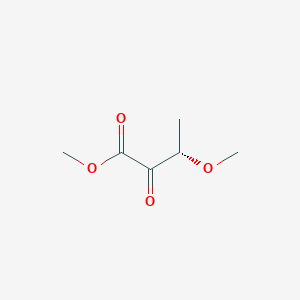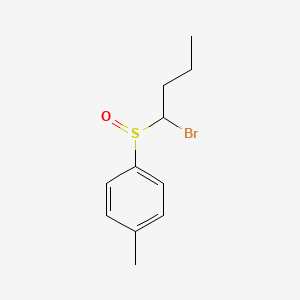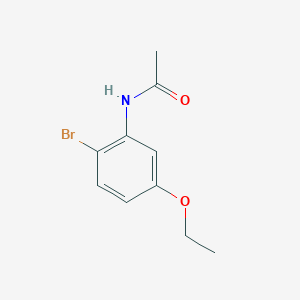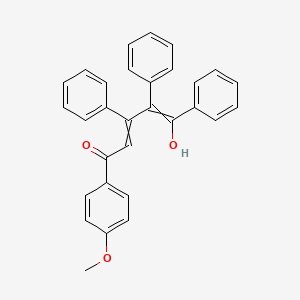
5-Hydroxy-1-(4-methoxyphenyl)-3,4,5-triphenylpenta-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-1-(4-methoxyphenyl)-3,4,5-triphenylpenta-2,4-dien-1-one is an organic compound with a complex structure that includes multiple phenyl groups and a hydroxy group
Preparation Methods
The synthesis of 5-Hydroxy-1-(4-methoxyphenyl)-3,4,5-triphenylpenta-2,4-dien-1-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aldehydes and ketones under basic conditions, followed by cyclization and further functional group modifications. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
5-Hydroxy-1-(4-methoxyphenyl)-3,4,5-triphenylpenta-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or hydroxy groups, leading to the formation of ethers or esters. Common reagents include alkyl halides and acyl chlorides.
Scientific Research Applications
5-Hydroxy-1-(4-methoxyphenyl)-3,4,5-triphenylpenta-2,4-dien-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or conditions.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 5-Hydroxy-1-(4-methoxyphenyl)-3,4,5-triphenylpenta-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and binding to biological molecules. The compound may exert its effects through the modulation of enzyme activity, interaction with cellular receptors, or alteration of signaling pathways.
Comparison with Similar Compounds
5-Hydroxy-1-(4-methoxyphenyl)-3,4,5-triphenylpenta-2,4-dien-1-one can be compared with other similar compounds, such as:
(1E)-5-Hydroxy-1-(4-methoxyphenyl)-1-penten-3-one: This compound has a similar structure but differs in the length and saturation of the carbon chain.
(5R)-5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)decan-3-one: This compound has a different substitution pattern on the phenyl ring and a longer carbon chain.
The uniqueness of this compound lies in its specific arrangement of functional groups and phenyl rings, which confer distinct chemical and biological properties.
Properties
CAS No. |
138628-56-5 |
|---|---|
Molecular Formula |
C30H24O3 |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
5-hydroxy-1-(4-methoxyphenyl)-3,4,5-triphenylpenta-2,4-dien-1-one |
InChI |
InChI=1S/C30H24O3/c1-33-26-19-17-23(18-20-26)28(31)21-27(22-11-5-2-6-12-22)29(24-13-7-3-8-14-24)30(32)25-15-9-4-10-16-25/h2-21,32H,1H3 |
InChI Key |
SKXGLEGGBSKFIP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=C(C2=CC=CC=C2)C(=C(C3=CC=CC=C3)O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


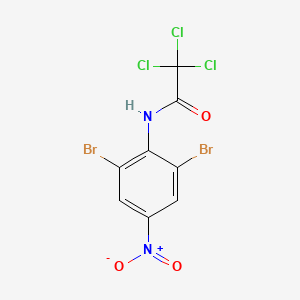
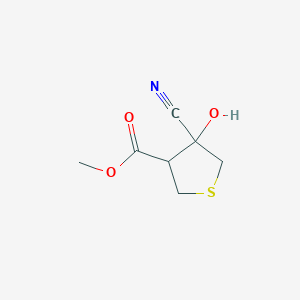
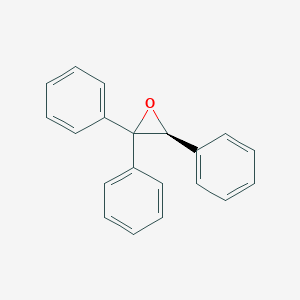
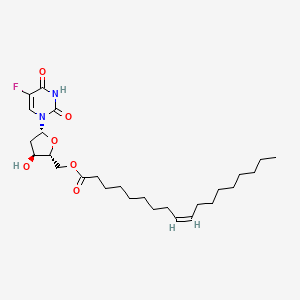
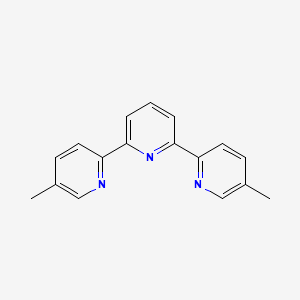
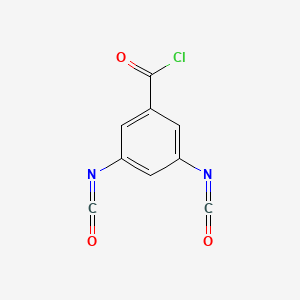
![4,4'-[Ethane-1,2-diylbis(oxy)]bis(3-methoxybenzene-1-carboximidamide)](/img/structure/B14264764.png)
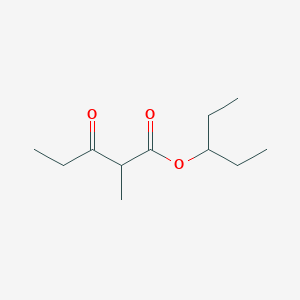
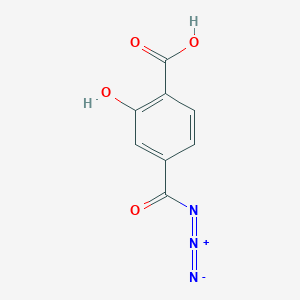
![N,N'-[Ethane-1,2-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline]](/img/structure/B14264807.png)
